1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrazine-2,3-dione core substituted with chloro, methoxy, methyl, and fluorophenyl groups.
Preparation Methods
The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine-2,3-dione core, followed by the introduction of the chloro, methoxy, methyl, and fluorophenyl substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and the formation of new products.
Scientific Research Applications
1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:
1-(5-Chloro-2-methylphenyl)-3-cyclohexylurea: This compound shares the chloro and methylphenyl groups but differs in its core structure and substituents.
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea: Another similar compound with a different core structure and substituents.
The uniqueness of this compound lies in its specific combination of substituents and its pyrazine-2,3-dione core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-12-9-16(18(28-2)10-15(12)21)24-8-7-23(19(26)20(24)27)11-17(25)13-3-5-14(22)6-4-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVZAQICSTAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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